
Melperona
Descripción general
Descripción
La melperona es un antipsicótico atípico que pertenece a la clase química de las butirofenonas. Se utiliza principalmente para tratar trastornos del sueño, confusión y disfunción psicomotora, particularmente en pacientes geriátricos, psiquiátricos y con dependencia al alcohol . Estructuralmente, está relacionada con el antipsicótico típico haloperidol .
Aplicaciones Científicas De Investigación
La melperona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en varios estudios químicos.
Biología: Se estudia la this compound por sus efectos en los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.
Medicina: Se utiliza para tratar la esquizofrenia, los trastornos del sueño, la agitación y la inquietud psicomotora. .
Industria: La this compound se utiliza en la industria farmacéutica para el desarrollo de medicamentos antipsicóticos.
Mecanismo De Acción
La melperona ejerce sus efectos al antagonizar los receptores dopaminérgicos D2 y serotoninérgicos 5HT2A. Este antagonismo dual ayuda a reducir los síntomas psicóticos con efectos secundarios extrapiramidales mínimos. La débil afinidad del compuesto por los receptores D2 reduce el riesgo de hipersensibilidad de los receptores de dopamina .
Safety and Hazards
Melperone is harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation. Precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . Melperone is reported to produce significantly less weight gain than clozapine and approximately as much weight gain as typical antipsychotics .
Análisis Bioquímico
Biochemical Properties
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity for D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . The compound interacts with these receptors by binding to them and inhibiting their activity, which helps to alleviate symptoms of psychosis and agitation .
Cellular Effects
Melperone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism, resulting in the therapeutic effects observed in patients with schizophrenia and other psychiatric disorders . Additionally, Melperone has been shown to produce minimal extrapyramidal symptoms, which are often associated with traditional antipsychotics .
Molecular Mechanism
At the molecular level, Melperone exerts its effects primarily through its antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . By binding to these receptors, Melperone inhibits their activity, which helps to balance neurotransmitter levels in the brain and reduce symptoms of psychosis . The compound’s weak affinity for D2 receptors allows it to dissociate quickly, reducing the risk of dopamine receptor supersensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Melperone have been observed to change over time. The compound is known to have a moderate effect on QT prolongation at clinical doses, which necessitates ECG monitoring . Over time, Melperone’s stability and degradation can impact its long-term effects on cellular function, with studies indicating that it remains effective in managing symptoms of schizophrenia and other psychiatric disorders .
Dosage Effects in Animal Models
In animal models, the effects of Melperone vary with different dosages. Lower doses of Melperone have been shown to reduce mean aortic blood pressure and increase heart rate in dogs . Higher doses can lead to more pronounced effects on ventricular and atrial refractoriness . Toxic or adverse effects at high doses include sedation and QT interval prolongation .
Metabolic Pathways
Melperone is primarily metabolized in the liver and excreted mainly in the urine . The compound’s metabolism can be influenced by other drugs, such as Stiripentol, which can decrease its excretion rate and result in higher serum levels . The metabolic pathways involved in Melperone’s breakdown include hepatic enzymes that facilitate its conversion into metabolites .
Transport and Distribution
Melperone is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of 54% when taken orally via syrup and 65% when taken as a tablet . The compound is known to bind to plasma proteins, which aids in its distribution throughout the body . Melperone’s localization and accumulation in specific tissues can be influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of Melperone involves its distribution to specific compartments or organelles within cells. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to these locations . Melperone’s weak affinity for dopamine receptors allows it to rapidly dissociate, which may contribute to its atypical antipsychotic profile .
Métodos De Preparación
La síntesis de la melperona implica la reacción de la 4-fluorobutirofenona con la 4-metilpiperidina. La reacción generalmente ocurre bajo condiciones controladas para garantizar la formación del producto deseado. Los métodos de producción industrial a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
La melperona sufre varias reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la this compound en derivados alcohólicos.
Comparación Con Compuestos Similares
La melperona está estructuralmente relacionada con otros antipsicóticos butirofenónicos como el haloperidol. Se clasifica como un antipsicótico atípico debido a su perfil único de unión a receptores y un menor riesgo de efectos secundarios extrapiramidales. Compuestos similares incluyen:
Haloperidol: Un antipsicótico típico con una mayor afinidad por los receptores D2.
Levomepromazina: Un antipsicótico de baja potencia con un perfil de unión a receptores más amplio.
Pipamperona: Otro antipsicótico butirofenónico con usos similares pero diferentes afinidades por los receptores
La combinación única de afinidades por receptores y un perfil de efectos secundarios más bajo de la this compound la convierte en una opción valiosa en el tratamiento de diversas afecciones psiquiátricas.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFBWQBDIGMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1622-79-3 (hydrochloride) | |
| Record name | Melperone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023298 | |
| Record name | Methylperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
120-125 | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3575-80-2 | |
| Record name | Melperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melperone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


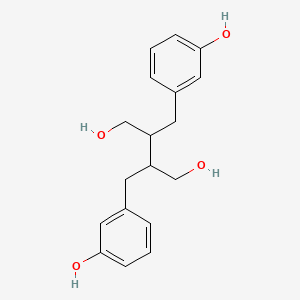
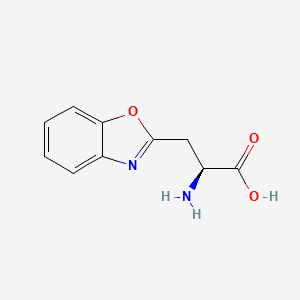
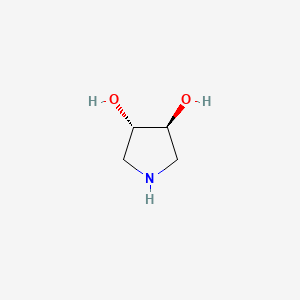
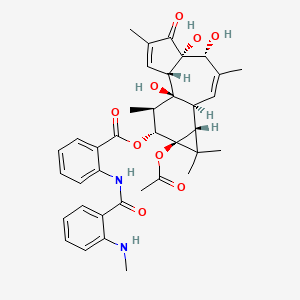

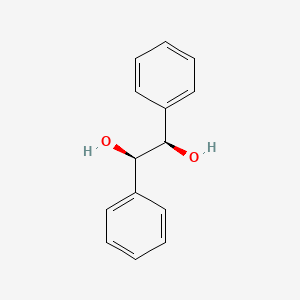
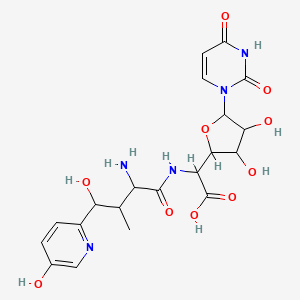
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
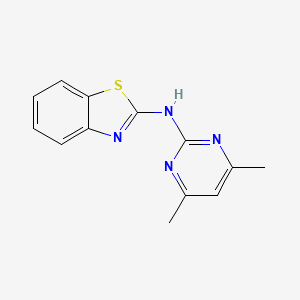
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)


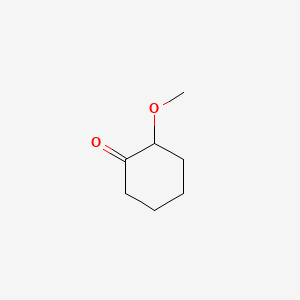
![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
